1-(3-Bromo-5-chlorophenyl)pyrrolidin-2-one
Description
1-(3-Bromo-5-chlorophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 3-bromo-5-chlorophenyl group. This structure combines halogenated aromatic moieties with a lactam ring, a configuration often associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-7-4-8(12)6-9(5-7)13-3-1-2-10(13)14/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFGQVBMDIOKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-chlorophenyl)pyrrolidin-2-one typically involves the reaction of 3-bromo-5-chloroaniline with a suitable pyrrolidinone precursor. One common method includes the cyclization of N-substituted piperidines, which involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of specific oxidants and additives can help in tuning the selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1-(3-Bromo-5-chlorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the synthesis of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This binding can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(3-Bromo-5-chlorophenyl)pyrrolidin-2-one, highlighting their substituents, biological activities, and research findings:
Structural and Functional Insights
- Halogen Effects: Bromine and chlorine substituents enhance metabolic stability and receptor binding compared to non-halogenated analogs. For example, 1-(5-chloro-2-hydroxyphenyl) derivatives exhibit superior antioxidant activity due to electron-withdrawing effects stabilizing radical scavenging intermediates .
- Pharmacological Specificity: Piperazine-linked pyrrolidin-2-one derivatives (e.g., 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) show selectivity for adrenoceptors, with pKi values correlating with substituent position and size .
Contradictions and Limitations
- Activity Variability : While some analogs (e.g., hydroxyl-substituted derivatives) excel in antioxidant assays, others (e.g., piperazine-linked compounds) prioritize receptor binding, indicating substituent-driven divergence in biological pathways .
- Data Gaps : Direct pharmacological or structural data for 1-(3-Bromo-5-chlorophenyl)pyrrolidin-2-one are absent in the evidence, necessitating extrapolation from related compounds.
Biological Activity
1-(3-Bromo-5-chlorophenyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound belongs to the class of pyrrolidinones, which are characterized by a pyrrolidine ring attached to a carbonyl group. The presence of bromine and chlorine substituents on the phenyl ring significantly influences its chemical reactivity and biological activity.
Synthesis Methods
The synthesis of 1-(3-Bromo-5-chlorophenyl)pyrrolidin-2-one can be achieved through several methods, including:
- Cyclization Reactions : Involves the reaction of 3-bromo-5-chlorobenzaldehyde with pyrrolidin-2-one under acidic or basic conditions.
- Multicomponent Reactions : Utilizing various reagents to form the desired product in a single step, enhancing efficiency and yield.
Biological Activity
1-(3-Bromo-5-chlorophenyl)pyrrolidin-2-one exhibits several biological properties, including antibacterial, antifungal, and potential anticancer activities.
Antibacterial Activity
Research indicates that compounds similar to 1-(3-Bromo-5-chlorophenyl)pyrrolidin-2-one demonstrate significant antibacterial activity against various strains of bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli have been reported, showing varying degrees of effectiveness depending on the specific structure of the compound.
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| 1-(3-Bromo-5-chlorophenyl)pyrrolidin-2-one | Staphylococcus aureus | 50 |
| Escherichia coli | 75 | |
| Similar Pyrrolidine Derivatives | Pseudomonas aeruginosa | <100 |
Antifungal Activity
The compound has also been tested for antifungal properties. Studies suggest that halogenated pyrrolidine derivatives can inhibit fungal growth effectively.
The biological activity of 1-(3-Bromo-5-chlorophenyl)pyrrolidin-2-one is believed to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or metabolic pathways.
- Membrane Disruption : It can disrupt fungal cell membranes, leading to cell lysis.
Case Studies
Recent studies have highlighted the effectiveness of pyrrolidinone derivatives in treating infections caused by resistant bacterial strains. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
